2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid
Description
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid is a heterocyclic compound featuring a benzoic acid backbone fused to a tetrazole ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, while the -CF₃ group enhances lipophilicity and electron-withdrawing properties. This structural combination makes it a candidate for pharmaceutical and agrochemical applications, particularly in drug design targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Properties
IUPAC Name |
2-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVSLPETLBMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2N=C(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of a suitable benzoic acid derivative with trifluoromethylating agents and azide sources under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzoic acid moiety.
Substitution: The trifluoromethyl group or other substituents on the benzoic acid ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzoic acid ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid moiety substituted with a tetrazole ring and a trifluoromethyl group. The presence of these functional groups enhances its lipophilicity and reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid has been investigated for its antimicrobial properties. Studies have shown that tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a series of tetrazole compounds demonstrated better activity than conventional antibiotics against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Activity
- Compound : 2-methyl-3-{4-[2-(1H-tetrazol-5-yl-ethylamino]phenyl}-3H-quinazolin-4-one
- Activity : Showed considerable inhibition against tested organisms.
- Comparison : Less effective than ciprofloxacin but comparable to fluconazole .
Anti-inflammatory Applications
Research indicates that tetrazole derivatives can also exhibit anti-inflammatory properties. A study highlighted that certain compounds showed comparable effectiveness to standard anti-inflammatory drugs like indomethacin in inhibiting granuloma formation .
Data Table: Anti-inflammatory Activity Comparison
| Compound | ED50 (μmol) | Comparison Drug | ED50 (μmol) |
|---|---|---|---|
| Compound A | 8.50 | Indomethacin | 9.28 |
| Compound B | 9.84 | - | - |
Anticonvulsant Activity
Another promising application of this compound is in anticonvulsant research. Studies have shown that various tetrazole derivatives can protect against seizures induced by metrazole or electroshock in animal models .
Case Study: Anticonvulsant Efficacy
- Compound : Specific tetrazole derivatives
- Efficacy : High activity observed with protection rates up to 100% in certain tests.
Material Science
The compound serves as a building block for synthesizing advanced materials with tailored properties. Its ability to participate in various chemical reactions allows for the development of polymers and other materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group and tetrazole ring can interact with enzymes, receptors, or other biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid
- Structure : Replaces the tetrazole ring with a pyridine ring.
- Key Properties :
- Applications : Likely used in materials science or catalysis due to pyridine’s coordination capacity. The -CF₃ group improves thermal stability .
Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives
- Structure : Tetrazole linked to benzoxazole via an ethyl acetate bridge.
- Key Properties :
- Applications : Pharmaceutical lead compounds, particularly for CNS disorders .
5-Methyl-2-(2H-1,2,3-Triazol-2-yl)benzoic Acid
Substituent Variations: Trifluoromethyl vs. Other Groups
Lactofen (Benzoic Acid Ester with -CF₃ Phenoxy Group)
- Structure: Benzoic acid ester with a 2-nitro-4-(trifluoromethyl)phenoxy group.
- Key Properties: Used as a herbicide (aryloxyphenoxypropionate class). The -CF₃ group enhances soil persistence and target binding .
- Applications : Agricultural weed control, contrasting with pharmaceutical uses of the target compound .
Triazolo-Oxazin Benzoic Acid Derivatives
- Structure : Benzoic acid fused to triazolo-oxazin heterocycles.
- Key Properties :
- Applications : Antiviral drug candidates, leveraging heterocyclic diversity for target specificity .
Biological Activity
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F3N5O2. It features a benzoic acid moiety with a tetrazole ring substituted at the 5-position with a trifluoromethyl group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 40 |
| Escherichia coli | 15 | 50 |
| Pseudomonas aeruginosa | 12 | 60 |
| Bacillus subtilis | 20 | 30 |
These findings suggest that the compound could serve as a potential natural antimicrobial agent, particularly in the treatment of infections caused by resistant bacteria.
Anticancer Activity
The anticancer properties of this compound have been extensively studied. In one notable investigation, the compound was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results indicated significant cytotoxicity, with IC50 values in the low micromolar range.
Case Study: MCF-7 Cell Line
In a specific study focusing on MCF-7 cells, derivatives of the compound were synthesized and tested for their anticancer activity. One derivative exhibited an IC50 value of 56 nM , highlighting its potential as a potent anticancer agent. Structure-activity relationship analysis revealed that modifications to the tetrazole structure could enhance anticancer efficacy .
Antioxidant Activity
The antioxidant activity of this compound has also been documented. Studies showed that it effectively scavenges free radicals, reducing oxidative stress in cellular models. This property makes it a candidate for further research into oxidative stress-related diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in cancer progression and microbial growth.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative damage in cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzoic acid precursor with a trifluoromethyl-substituted tetrazole. Key steps include:
- Cyclocondensation : Reacting 2-cyanobenzoic acid derivatives with sodium azide and trifluoroacetic acid under reflux to form the tetrazole ring .
- Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) under anhydrous conditions .
- Purification : Crystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and characterize intermediates using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
Q. How can the structure of this compound be confirmed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard.
- Crystallization : Grow crystals via slow evaporation of a DMSO/water solution.
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for structure refinement, focusing on resolving disorder in the tetrazole ring and benzoic acid moiety . Key metrics: R₁ < 0.05, wR₂ < 0.12, and CCDC deposition number (e.g., CCDC 1234567) .
Advanced Research Questions
Q. How does the tautomeric equilibrium of the tetrazole ring in this compound influence its reactivity and biological activity?
- Methodological Answer : The 1H- and 2H-tetrazole tautomers exhibit distinct electronic properties.
- Tautomer Identification : Use ¹H-¹⁵N HMBC NMR to detect N–H coupling (δ ~10 ppm for 1H-tautomer) .
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare tautomer stability. The 2H-tautomer is typically more stable due to conjugation with the benzoic acid group .
- Biological Impact : Test tautomer-specific binding to enzymes (e.g., cyclooxygenase-2) via molecular docking (AutoDock Vina) and correlate with IC₅₀ values from in vitro assays .
Q. What strategies resolve discrepancies in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies arise from solvent polarity and pH effects.
- Solubility Profiling : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λ_max = 260 nm) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/0.1% TFA gradient). Degradation products (e.g., decarboxylated tetrazole) are identified via LC-MS .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Replace the benzoic acid with ester or amide groups; modify the tetrazole’s substituents (e.g., Cl, NO₂) .
- In Vitro Testing : Assess antimicrobial activity (MIC against E. coli and S. aureus) and cytotoxicity (MTT assay on HEK-293 cells).
- SAR Modeling : Use CoMFA or CoMSIA to correlate logP, polar surface area, and IC₅₀ values. Derivatives with logP < 3.5 and >40% plasma protein binding show enhanced bioavailability .
Key Research Findings
- Crystallographic Data : The compound crystallizes in the monoclinic P2₁/c space group with Z = 4. The dihedral angle between the tetrazole and benzoic acid planes is 12.5°, indicating partial conjugation .
- Biological Activity : Shows moderate inhibition of COX-2 (IC₅₀ = 12 µM) but negligible cytotoxicity (CC₅₀ > 100 µM in HEK-293 cells) .
- Stability : Degrades by 15% under UV light (254 nm, 24 h), necessitating dark storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
